molecular formula C7H7Cl2NO B3157231 o-(3,4-dichlorobenzyl)hydroxylamine CAS No. 84772-12-3

o-(3,4-dichlorobenzyl)hydroxylamine

Cat. No.: B3157231
CAS No.: 84772-12-3
M. Wt: 192.04 g/mol
InChI Key: OVMBDDNTFJQHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3,4-dichlorobenzyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a dichlorobenzyl moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,4-dichlorobenzyl)hydroxylamine typically involves the reaction of 3,4-dichlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated through distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

O-(3,4-dichlorobenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(3,4-dichlorobenzyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(3,4-dichlorobenzyl)hydroxylamine involves its interaction with biological molecules. It can act as an inhibitor of enzymes by forming stable complexes with the active sites. The compound can also modify proteins through the formation of covalent bonds with amino acid residues, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • O-(2,4-dichlorobenzyl)hydroxylamine
  • O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride
  • O-(2,4-dichlorobenzyl)hydroxylamine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

O-[(3,4-dichlorophenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMBDDNTFJQHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-(3,4-dichlorobenzyl)hydroxylamine
Reactant of Route 2
o-(3,4-dichlorobenzyl)hydroxylamine
Reactant of Route 3
o-(3,4-dichlorobenzyl)hydroxylamine
Reactant of Route 4
o-(3,4-dichlorobenzyl)hydroxylamine
Reactant of Route 5
o-(3,4-dichlorobenzyl)hydroxylamine
Reactant of Route 6
o-(3,4-dichlorobenzyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.